Cas no 1823921-75-0 ((2,5-Dichlorothiazol-4-yl)methanol)

(2,5-Dichlorothiazol-4-yl)methanol is a versatile intermediate with significant synthetic utility. It serves as a key building block for the synthesis of various thiazole derivatives, providing a platform for the development of pharmaceuticals, agrochemicals, and other fine chemicals. Its chlorinated thiazole ring confers distinct reactivity, facilitating efficient transformations in organic synthesis. This compound is recognized for its purity and stability, making it a preferred choice for researchers seeking reliable intermediates in chemical synthesis.
(2,5-Dichlorothiazol-4-yl)methanol structure
1823921-75-0 structure
Product Name:(2,5-Dichlorothiazol-4-yl)methanol
CAS No:1823921-75-0
MF:C4H3Cl2NOS
MW:184.043717622757
CID:4727990
Update Time:2025-07-20

(2,5-Dichlorothiazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2,5-Dichlorothiazol-4-yl)methanol
    • FCH2496438
    • AX8260409
    • Inchi: 1S/C4H3Cl2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2
    • InChI Key: UXMJVPBJNSXNHW-UHFFFAOYSA-N
    • SMILES: ClC1=C(CO)N=C(S1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Topological Polar Surface Area: 61.4

(2,5-Dichlorothiazol-4-yl)methanol Pricemore >>

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Additional information on (2,5-Dichlorothiazol-4-yl)methanol

Introduction to (2,5-Dichlorothiazol-4-yl)methanol (CAS No. 1823921-75-0)

(2,5-Dichlorothiazol-4-yl)methanol, with the CAS number 1823921-75-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development. The compound's molecular structure, featuring a thiazole ring substituted with chlorine atoms at the 2 and 5 positions, and a hydroxymethyl group at the 4 position, makes it a versatile intermediate for synthesizing various bioactive molecules.

The thiazole core is a prominent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. Its stability and reactivity make it an ideal candidate for modifying and creating new pharmacophores. In particular, the substitution pattern of chlorine atoms on the thiazole ring enhances the electrophilicity of certain positions, facilitating further functionalization. This characteristic is particularly useful in designing molecules that interact with biological targets.

Recent studies have highlighted the importance of 2,5-Dichlorothiazol-4-yl)methanol in the synthesis of novel therapeutic agents. Researchers have been exploring its potential as a precursor in the development of antimicrobial and anti-inflammatory compounds. The hydroxymethyl group provides a site for further derivatization, allowing chemists to introduce additional functional groups that can modulate biological activity. For instance, alkylation or acylation reactions can be performed to enhance solubility or binding affinity.

One of the most intriguing applications of this compound is in the field of antiviral research. The structural features of 2,5-Dichlorothiazol-4-yl)methanol suggest that it could be used to develop inhibitors targeting viral proteases or polymerases. Preliminary computational studies have shown that certain derivatives of this compound exhibit promising inhibitory activity against several viral enzymes. These findings are particularly relevant in the context of emerging infectious diseases, where rapid development of new antiviral agents is crucial.

In addition to its pharmaceutical applications, (2,5-Dichlorothiazol-4-yl)methanol has shown potential in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These complexes can be used in catalysis, sensing devices, and even as components in advanced materials such as conductive polymers. The chlorine substituents on the thiazole ring enhance its ability to coordinate with transition metals, leading to stable and functional metal complexes.

The synthesis of 2,5-Dichlorothiazol-4-yl)methanol involves multi-step organic reactions that require careful optimization. Common synthetic routes include cyclization reactions followed by chlorination and hydroxylation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high selectivity. The development of efficient synthetic methods is essential for scaling up production and making this compound more accessible for research purposes.

The safety profile of (2,5-Dichlorothiazol-4-yl)methanol is another critical aspect that has been extensively studied. While it does not pose significant acute toxicity risks under controlled conditions, prolonged exposure may require proper handling precautions due to its reactivity. Researchers have conducted preliminary toxicological assessments to evaluate its potential long-term effects. These studies have provided valuable insights into safe handling protocols and storage conditions.

The future prospects for 2,5-Dichlorothiazol-4-yl)methanol are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Collaborative efforts between chemists and biologists are expected to yield novel derivatives with enhanced biological activity and improved pharmacokinetic properties. Additionally, advancements in synthetic methodologies will continue to make this compound more readily available for industrial applications.

In conclusion, (2,5-Dichlorothiazol-4-yl)methanol (CAS No. 1823921-75-0) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific and technological innovation.

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